molecular formula C14H21N3 B13014788 N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

Cat. No.: B13014788
M. Wt: 231.34 g/mol
InChI Key: NNPAXZSKSOYYQL-UHFFFAOYSA-N
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Description

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a chemical compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine consists of a bipyridine core with a butyl group attached to the nitrogen atom, making it a unique and versatile compound.

Preparation Methods

The synthesis of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted bipyridine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, reduced bipyridine derivatives, and substituted bipyridine derivatives.

Scientific Research Applications

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes have applications in catalysis and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique structure allows for interactions with specific biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core allows for coordination with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with specific receptors, leading to changes in cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be compared with other similar compounds, such as:

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine stands out due to its unique combination of a bipyridine core and a butyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

N-butyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C14H21N3/c1-2-3-9-16-14-8-7-12(11-17-14)13-6-4-5-10-15-13/h7-8,11H,2-6,9-10H2,1H3,(H,16,17)

InChI Key

NNPAXZSKSOYYQL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C=C1)C2=NCCCC2

Origin of Product

United States

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